Superior J-PKAcα Inhibition Versus Natural Analog Aplithianine B
In head-to-head primary screening against the J-PKAcα fusion kinase, Aplithianine A demonstrated significant inhibitory activity with an IC50 of ~1 μM, whereas its co-isolated natural analog Aplithianine B exhibited negligible inhibition at equivalent concentrations [1]. This difference establishes Aplithianine A as the active principle from the marine extract.
| Evidence Dimension | Inhibition of J-PKAcα catalytic activity |
|---|---|
| Target Compound Data | IC50 = ~1 μM (0.99 μM) |
| Comparator Or Baseline | Aplithianine B: IC50 > 10 μM (inactive) |
| Quantified Difference | >10-fold |
| Conditions | J-PKAcα primary biochemical assay |
Why This Matters
This >10-fold difference in potency validates Aplithianine A as the essential compound for J-PKAcα inhibition studies, directly impacting procurement decisions for FLHCC research.
- [1] Du L, Wilson BAP, Li N, Shah R, Dalilian M, Wang D, Smith EA, Wamiru A, Goncharova EI, Zhang P, O'Keefe BR. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. J Nat Prod. 2023;86(10):2283-2293. View Source
